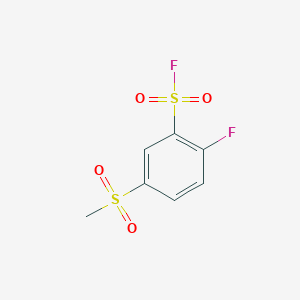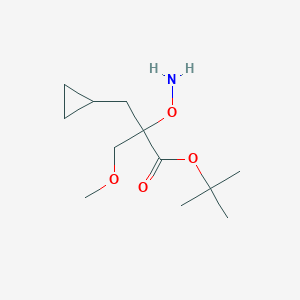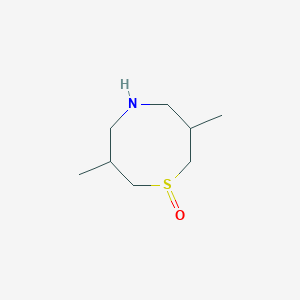
Iminobis(2-methylpropyl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminobis(2-methylpropyl)-lambda6-sulfanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an iminobis group, which is bonded to two 2-methylpropyl groups and a lambda6-sulfanone moiety. The compound’s distinct structure makes it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 2-methylpropylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of a metal catalyst to facilitate the formation of the iminobis linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iminobis(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone moiety to sulfides.
Substitution: The iminobis group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Iminobis(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Iminobis(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes can lead to the inhibition of metabolic processes in microorganisms, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iminobis(2-methylpropyl)-lambda6-sulfoxide
- Iminobis(2-methylpropyl)-lambda6-sulfone
- Iminobis(2-methylpropyl)-lambda6-thiol
Uniqueness
Compared to its analogs, Iminobis(2-methylpropyl)-lambda6-sulfanone exhibits unique reactivity and stability due to the presence of the sulfanone moiety. This makes it particularly valuable in applications requiring robust chemical properties and specific reactivity profiles.
Eigenschaften
Molekularformel |
C8H17NOS |
|---|---|
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
3,7-dimethyl-1,5-thiazocane 1-oxide |
InChI |
InChI=1S/C8H17NOS/c1-7-3-9-4-8(2)6-11(10)5-7/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
INYVQUWQXWXPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC(CS(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


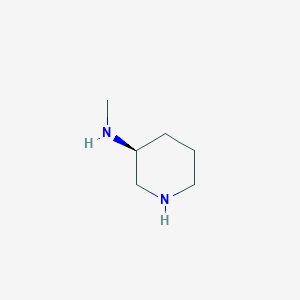

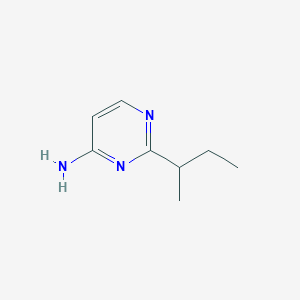
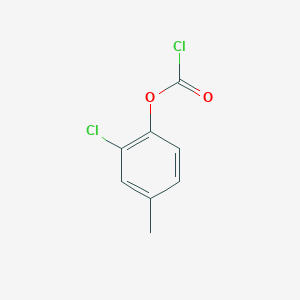
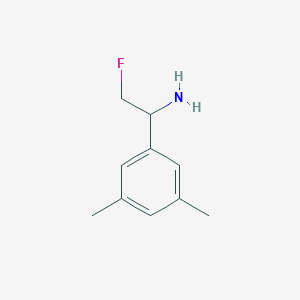
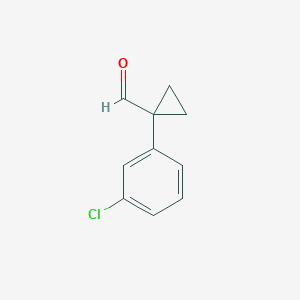
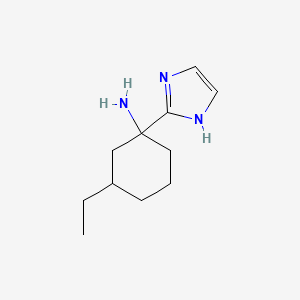
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
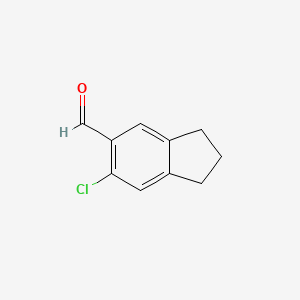
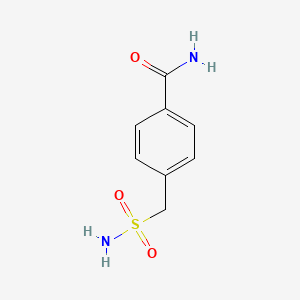
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)
